molecular formula C7H15I B14693857 Heptane, 4-iodo- CAS No. 31294-93-6

Heptane, 4-iodo-

Cat. No.: B14693857
CAS No.: 31294-93-6
M. Wt: 226.10 g/mol
InChI Key: OQRWLPBTVGINDN-UHFFFAOYSA-N
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Description

Heptane, 4-iodo- is an organic compound with the molecular formula C7H15I. It is a derivative of heptane, where an iodine atom is substituted at the fourth carbon of the heptane chain. This compound is part of the alkyl iodides family, which are known for their reactivity and usefulness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane, 4-iodo- can be synthesized through the iodination of heptane. One common method involves the reaction of heptane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of heptane, 4-iodo- may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors where heptane is continuously reacted with iodine and a catalyst under controlled conditions to produce the desired iodinated product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Heptane, 4-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, heptane, 4-iodo- can be oxidized under specific conditions to form heptanoic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Reduction: The major product is heptane.

    Oxidation: The major product can be heptanoic acid or its derivatives.

Scientific Research Applications

Heptane, 4-iodo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds or as a precursor for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems where iodinated compounds are needed as tracers or probes.

    Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and in various industrial processes where iodinated compounds are required.

Mechanism of Action

The mechanism by which heptane, 4-iodo- exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond and releasing iodide ion. The molecular targets and pathways involved are specific to the nucleophile and the reaction conditions.

Comparison with Similar Compounds

  • Heptane, 1-iodo-
  • Heptane, 2-iodo-
  • Heptane, 3-iodo-

Comparison: Heptane, 4-iodo- is unique in its position of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. For example, the position of the iodine atom can affect the compound’s steric hindrance and electronic effects, making it more or less reactive in certain reactions compared to its isomers.

Properties

CAS No.

31294-93-6

Molecular Formula

C7H15I

Molecular Weight

226.10 g/mol

IUPAC Name

4-iodoheptane

InChI

InChI=1S/C7H15I/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3

InChI Key

OQRWLPBTVGINDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)I

Origin of Product

United States

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